1-(2,6-Dichloro-3-methylphenyl)guanidine is an organic compound characterized by the presence of a guanidine functional group attached to a dichlorinated aromatic ring. This compound is notable for its potential applications in medicinal chemistry and biological research. It belongs to the class of compounds known as guanidines, which are recognized for their diverse biological activities and utility in various chemical reactions.
The compound can be synthesized through several methods, often involving the reaction of guanidine derivatives with substituted phenyl compounds. The specific synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine has been explored in various studies focusing on the development of new guanidine-based pharmaceuticals.
1-(2,6-Dichloro-3-methylphenyl)guanidine is classified under:
The synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine typically involves:
In one common method, guanidine is reacted with 2,6-dichloro-3-methylphenol. The reaction conditions usually involve heating in an organic solvent (e.g., ethanol or dimethylformamide) to facilitate nucleophilic attack and subsequent product formation. The crude product is often purified through recrystallization techniques.
1-(2,6-Dichloro-3-methylphenyl)guanidine features a guanidine moiety connected to a 2,6-dichloro-3-methylphenyl group. The structure can be represented as follows:
1-(2,6-Dichloro-3-methylphenyl)guanidine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atoms on the aromatic ring, which enhances its nucleophilicity and makes it suitable for further derivatization.
The mechanism of action for 1-(2,6-Dichloro-3-methylphenyl)guanidine involves its interaction with biological targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions, facilitating binding to target sites, which may lead to modulation of biological pathways.
Research indicates that guanidines can exhibit significant biological activity, including antimicrobial and antitumor effects. The specific mechanism often involves inhibition of enzyme activity or interference with cellular signaling pathways.
Relevant data indicate that the compound's properties are conducive for use in various chemical applications and biological studies.
1-(2,6-Dichloro-3-methylphenyl)guanidine has several scientific uses:
The guanidine functional group (–NH–C(=NH)–NH₂) is a privileged scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capability and protonation state at physiological pH. This moiety forms multidentate interactions with biological targets, enabling high-affinity binding to anionic residues in enzymes, nucleic acids, and receptors. Its strong basicity (pKₐ ~13.6) ensures protonation under physiological conditions, facilitating ionic interactions with phosphate backbones in DNA/RNA and catalytic sites in proteins [2] [6].
Guanidine-containing compounds demonstrate diverse pharmacological activities, including antitumor, antibacterial, antiviral, and antifungal effects. In oncology, derivatives like Goserelin and Triptorelin leverage the guanidine group for targeting hormone-sensitive cancers (e.g., prostate and breast cancer) through peptide hormone modulation. Similarly, antiviral drugs Zanamivir and Peramivir utilize the guanidine moiety to bind neuraminidase in influenza viruses, disrupting viral replication [3] [6]. The cytotoxic mechanisms extend beyond DNA intercalation to include:
Table 1: Clinically Approved Guanidine-Based Drugs
Drug Name | Therapeutic Category | Molecular Target | Indication |
---|---|---|---|
Goserelin (Zoladex) | Antitumor | Gonadotropin-releasing hormone receptor | Prostate/Breast cancer |
Streptomycin | Antibacterial | Bacterial ribosome | Tuberculosis |
Zanamivir (Relenza) | Antiviral | Viral neuraminidase | Influenza |
Proguanil (Paludrine) | Antiprotozoal | Dihydrofolate reductase | Malaria |
Aryl-substituted guanidines incorporate aromatic systems directly linked to the guanidine core, enhancing target specificity and metabolic stability. The planar conjugated structure of the aryl group enables π-π stacking with hydrophobic pockets in proteins, while electron-withdrawing substituents (e.g., halogens) fine-tune electronic properties and binding affinity. The compound 1-(2,6-Dichloro-3-methylphenyl)guanidine exemplifies this design, featuring a meta-methyl group and ortho-chloro atoms that confer steric specificity and lipophilic efficiency [1] [7].
Key structural advantages include:
This molecular architecture is leveraged in kinase inhibitors (e.g., NVP-BGJ398), where aryl-guanidine motifs anchor to the ATP-binding cleft via conserved hydrogen bonds with hinge regions [8].
Table 2: Structure-Property Relationships in 1-(2,6-Dichloro-3-methylphenyl)guanidine
Structural Feature | Role in Bioactivity | Molecular Consequence |
---|---|---|
2,6-Dichloro substitution | Electron withdrawal & steric occlusion | Enhances electrophilicity; restricts phenyl rotation |
3-Methyl group | Lipophilicity donor | Improves logP for membrane permeation |
Guanidine core | Protonation & H-bond donation | Binds anionic residues (e.g., phosphates/carboxylates) |
Aryl-guanidine linkage | Conjugation system | Enables charge delocalization & π-stacking |
The discovery of guanidine derivatives traces back to 1861, when Adolf Strecker first isolated guanidine from oxidative degradation of guanine. Early applications focused on glucose-lowering effects observed with French lilac extracts, though hepatotoxicity limited therapeutic use. This prompted synthesis of safer biguanides like metformin in the 1950s, establishing guanidine as a viable pharmacophore [2] [7].
Patent US20170073331A1 (2017) marked a pivotal advancement for 1-(2,6-Dichloro-3-methylphenyl)guanidine, claiming its utility in inhibiting mitochondrial oxidative phosphorylation for cancer therapy. Specifically, the compound disrupts ATP synthesis in tumor cells by targeting complex I of the electron transport chain, inducing metabolic catastrophe [1]. This mechanism diverges from classical DNA-targeting guanidines (e.g., streptomycin), representing a paradigm shift toward metabolic oncology targets.
Subsequent research explored structure-activity relationships (SAR) around the phenylguanidine core:
Table 3: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
1861 | Isolation of guanidine by Adolf Strecker | First identification from Peruvian guano |
1950s | Development of biguanide antidiabetics (metformin) | Validated guanidine-derived therapeutics |
2017 | Patent US20170073331A1 granted | Claimed antitumor use of 1-(2,6-Dichloro-3-methylphenyl)guanidine |
2020–2023 | Preclinical studies in xenograft models | Demonstrated FGFR inhibition and metabolic targeting |
Current research focuses on polypharmacology approaches, combining kinase inhibition (e.g., FGFR3) with mitochondrial disruption to overcome chemoresistance. The compound’s efficacy in RET-fusion-positive lung cancers is under investigation, leveraging its dual action on tyrosine kinases and cellular energetics [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7